Visnadine

Catalog No.
S567530
CAS No.
477-32-7
M.F
C21H24O7
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Visnadine

CAS Number

477-32-7

Product Name

Visnadine

IUPAC Name

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (2R)-2-methylbutanoate

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11-,18-,19-/m1/s1

InChI Key

GVBNSPFBYXGREE-CXWAGAITSA-N

SMILES

Array

Synonyms

Carduben, visnadin, Visnadine, Visnagan

Canonical SMILES

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C

The exact mass of the compound Visnadine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. It belongs to the ontological category of coumarins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Visnadine (CAS 477-32-7) is a natural pyranocoumarin isolated from the plant *Ammi visnaga*. It is recognized primarily for its vasodilatory properties, which are functionally attributed to its mechanism as an L-type calcium channel blocker. This action inhibits the contraction of vascular smooth muscle, establishing Visnadine as a key compound for cardiovascular research and as a benchmark natural product for studies involving calcium channel modulation.

Selecting Visnadine over seemingly similar alternatives is critical for experimental validity. Substitution with other coumarins from *Ammi visnaga*, such as the furanochromone khellin, is ill-advised as the distinct heterocyclic cores (pyranocoumarin vs. furanochromone) confer fundamentally different bioactivities on unrelated targets. For example, studies have shown that furanocoumarins can inhibit certain enzymes while pyranocoumarins are inactive, making them non-interchangeable for target-specific research. Furthermore, using a crude plant extract introduces multiple active compounds with their own pharmacological effects and creates significant, unpredictable pharmacokinetic variability, compromising the reproducibility that is achievable with purified, well-characterized Visnadine.

Selective Inhibition of L-Type Ca²⁺ Channel-Dependent Vasoconstriction

Visnadine demonstrates a selective mechanism of action as a vasodilator. In isolated rat aortic rings, a standard model for assessing vasorelaxant properties, Visnadine selectively inhibits vasoconstriction induced by high potassium concentrations (KCl), a process dependent on L-type Ca²⁺ channel activation. This selective inhibition is observed at concentrations below 10⁻⁵ M. In contrast, at concentrations above 10⁻⁵ M, it begins to block contraction stimulated by other agents like noradrenaline, indicating a broader, less specific mechanism at higher doses.

Evidence DimensionSelective Inhibition of Vasoconstriction
Target Compound DataSelectively inhibits KCl-induced contraction at concentrations < 10 µM (< 10⁻⁵ M).
Comparator Or BaselineContraction induced by KCl (L-type Ca²⁺ channel-dependent) vs. contraction by noradrenaline (less Ca²⁺ channel-dependent).
Quantified DifferenceDemonstrates selectivity for the Ca²⁺ channel-dependent pathway at concentrations below 10 µM, a specificity lost at higher concentrations.
ConditionsEx vivo assay using isolated rat aortic rings.

This defines a clear effective concentration range for researchers needing to specifically target L-type calcium channels without confounding effects from other smooth muscle contraction pathways.

High Solubility in Common Organic Solvents for Simplified Stock Preparation and Formulation

Visnadine exhibits favorable solubility characteristics for typical laboratory and formulation workflows. It is described as very soluble in common organic solvents including dimethylformamide (DMF), acetone, chloroform, and ethanol, while being only slightly soluble in water. This profile simplifies the preparation of concentrated stock solutions required for in vitro assays and is advantageous for developing non-aqueous or emulsion-based formulations.

Evidence DimensionSolubility Profile
Target Compound DataVery soluble in ethanol, methanol, chloroform, acetone, ether, benzene, DMF.
Comparator Or BaselineSlightly soluble in water.
Quantified DifferenceQualitative but significant difference in solubility between aqueous and common organic solvents, facilitating high-concentration stock preparation.
ConditionsStandard laboratory conditions.

Reduces procurement risk associated with poor solubility, ensuring the compound can be easily handled and prepared in standard solvents for a wide range of experimental and formulation procedures.

Distinct Bioactivity Profile from Furanocoumarins Underscores Non-Interchangeability

The procurement of Visnadine, a pyranocoumarin, is justified when target specificity is paramount, as its bioactivity is distinct from the furanocoumarin class of compounds found in the same plant source. A comparative study on β-secretase (BACE1) inhibition screened 41 naturally occurring coumarins. The results showed that while several furanocoumarins exhibited inhibitory activity with IC50 values below 25 µM, the tested pyranocoumarins did not affect BACE1 activity. This provides direct evidence that the core heterocyclic scaffold dictates biological targets, making Visnadine and furanocoumarins like khellin or psoralen scientifically non-equivalent.

Evidence DimensionInhibition of β-secretase (BACE1)
Target Compound DataPyranocoumarins (Visnadine's class) showed no inhibitory activity.
Comparator Or BaselineFuranocoumarins (e.g., bergamottin, 8-geranyloxypsoralen) showed BACE1 inhibition with IC50 values < 25 µM.
Quantified DifferenceQualitative difference: activity vs. no activity, based on the core chemical structure.
ConditionsIn vitro enzymatic assay for BACE1 inhibition.

For researchers conducting structure-activity or target validation studies, this confirms that substituting Visnadine with a more common furanocoumarin is not a valid cost-saving measure and would lead to fundamentally incorrect scientific conclusions.

Pharmacological Research: Probing L-type Ca²⁺ Channels with a Natural Product Scaffold

For studies requiring specific antagonism of L-type calcium channels, Visnadine serves as an ideal tool. Its demonstrated selectivity at concentrations below 10 µM allows for the targeted investigation of Ca²⁺-dependent pathways in vascular smooth muscle, distinct from synthetic blockers like dihydropyridines.

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies

Visnadine is the appropriate choice for SAR studies focused on the pyranocoumarin core. Evidence shows its biological activity profile is fundamentally different from that of furanocoumarins, making it a necessary and non-interchangeable starting point for developing analogs with novel target specificities.

Formulation Development: High-Solubility Prototyping

In scenarios requiring the formulation of a natural vasodilator in non-aqueous or high-organic-content vehicles, Visnadine's high solubility in solvents like ethanol and acetone makes it a preferred choice over less soluble analogs, simplifying process development and ensuring formulation homogeneity.

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Exact Mass

388.15220310 Da

Monoisotopic Mass

388.15220310 Da

Heavy Atom Count

28

UNII

0RL4V0K263

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AX - Other peripheral vasodilators
C04AX24 - Visnadine

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

477-32-7

Wikipedia

Visnadine

Dates

Last modified: 04-14-2024

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